molecular formula C19H19NO3 B3832011 (2E)-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-phenylprop-2-enamide

(2E)-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-phenylprop-2-enamide

Cat. No.: B3832011
M. Wt: 309.4 g/mol
InChI Key: LXRRHXKHMAJLGT-VAWYXSNFSA-N
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Description

(2E)-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-phenylprop-2-enamide is an organic compound characterized by its unique structure, which includes a benzodioxin ring fused to an ethyl chain and a phenylprop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-phenylprop-2-enamide typically involves the following steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions.

    Attachment of the Ethyl Chain: The benzodioxin ring is then reacted with ethyl halides in the presence of a base to form the ethyl-substituted benzodioxin.

    Formation of the Phenylprop-2-enamide Group: This involves the reaction of the ethyl-substituted benzodioxin with cinnamoyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the phenylprop-2-enamide group, converting the double bond to a single bond.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated amide derivatives.

    Substitution: Functionalized benzodioxin derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-phenylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for the development of new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential pharmacological properties. Studies focus on its ability to interact with specific molecular targets, which could lead to the development of new drugs.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (2E)-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The benzodioxin ring and phenylprop-2-enamide group allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-phenylprop-2-enamide is unique due to its combination of a benzodioxin ring and a phenylprop-2-enamide group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-14(18-13-22-16-9-5-6-10-17(16)23-18)20-19(21)12-11-15-7-3-2-4-8-15/h2-12,14,18H,13H2,1H3,(H,20,21)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRRHXKHMAJLGT-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1COC2=CC=CC=C2O1)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1COC2=CC=CC=C2O1)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-phenylprop-2-enamide
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(2E)-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-phenylprop-2-enamide
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(2E)-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-phenylprop-2-enamide
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(2E)-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-phenylprop-2-enamide
Reactant of Route 6
(2E)-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-phenylprop-2-enamide

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